molecular formula C12H14BrNO B13928215 2-(3-Bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole

2-(3-Bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Cat. No.: B13928215
M. Wt: 268.15 g/mol
InChI Key: RKIKZVILQLXPGO-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole is an organic compound that belongs to the class of oxazoles It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole typically involves the reaction of 3-bromo-4-methylbenzaldehyde with a suitable amine and a dihydrooxazole precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The bromine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-methylphenyl)acetic acid
  • 2-(3-Bromo-4-methylphenyl)sulfanyl]ethanol
  • (4-Bromo-2,5-dimethylphenyl)(3-bromo-4-methylphenyl)methanol

Uniqueness

2-(3-Bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole is unique due to its specific combination of a bromine-substituted phenyl ring and a dihydrooxazole ring This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

2-(3-bromo-4-methylphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C12H14BrNO/c1-8-4-5-9(6-10(8)13)11-14-12(2,3)7-15-11/h4-6H,7H2,1-3H3

InChI Key

RKIKZVILQLXPGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(CO2)(C)C)Br

Origin of Product

United States

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